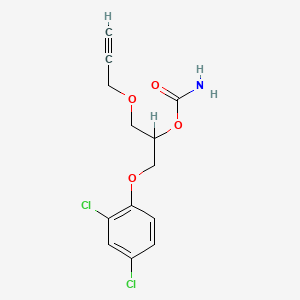
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Propargylation: The intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyloxy group.
Carbamate Formation: Finally, the resulting compound is treated with a carbamoylating agent, such as isocyanate, to form the carbamate group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase, which it inhibits by carbamoylation of the active site.
Pathways Involved: Disruption of neurotransmission in pests, leading to their paralysis and death.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenoxy)-2-propanol carbamate: Lacks the propynyloxy group.
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of both the propynyloxy and carbamate groups, which confer specific chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
29483-46-3 |
|---|---|
Fórmula molecular |
C13H13Cl2NO4 |
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
[1-(2,4-dichlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-2-5-18-7-10(20-13(16)17)8-19-12-4-3-9(14)6-11(12)15/h1,3-4,6,10H,5,7-8H2,(H2,16,17) |
Clave InChI |
KNZYFZLPWGHBMH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC(COC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


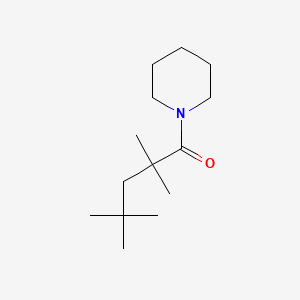
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
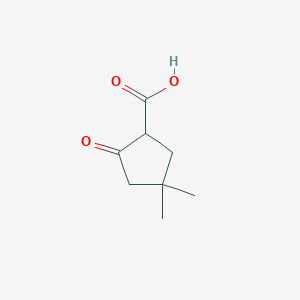
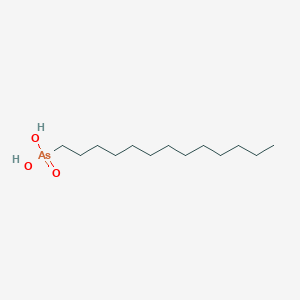
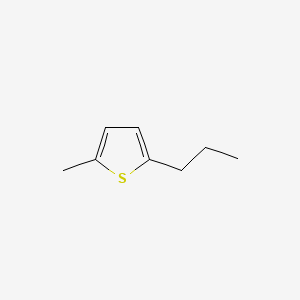
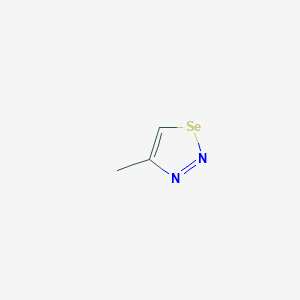
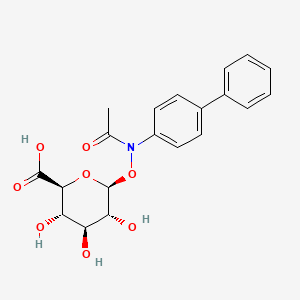
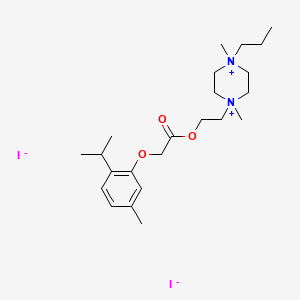
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
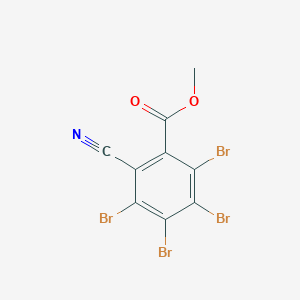

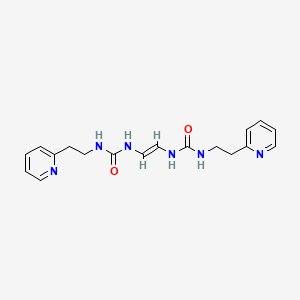
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
